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Compound of Interest

Compound Name: JN403

Cat. No.: B15578907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of JN403, a selective agonist of the α7 nicotinic acetylcholine receptor

(nAChR). All quantitative data is presented in structured tables, and detailed methodologies for

key experiments are provided. Visual diagrams of signaling pathways and experimental

workflows are included to facilitate understanding.

Chemical Structure and Properties
JN403, with the IUPAC name (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-

phenyl)-ethyl ester, is a small molecule designed to selectively target the α7 nAChR.[1] Its

chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Properties of JN403
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Property Value Reference

IUPAC Name

(S)-(1-Aza-bicyclo[2.2.2]oct-3-

yl)-carbamic acid (S)-1-(2-

fluoro-phenyl)-ethyl ester

[1]

Synonyms JN-403

Chemical Formula C₁₆H₂₁FN₂O₂

Molecular Weight 292.35 g/mol

SMILES C--INVALID-LINK--c1ccccc1F

InChI Key
HQYLURGLNKLOQJ-

XHDPSFHLSA-N

Biological Activity and Pharmacokinetics
JN403 is a potent and selective partial agonist of the human α7 nicotinic acetylcholine receptor.

[1][2] Its in vitro activity has been characterized through various assays, demonstrating high

affinity and functional potency at the α7 nAChR with significant selectivity over other nAChR

subtypes and the 5HT₃ receptor.[1][2]

Table 2: In Vitro Bioactivity of JN403
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Assay
Receptor/Syst
em

Parameter Value Reference

Radioligand

Binding

Human

recombinant

nAChR α7

pK D 6.7 [1][2]

Calcium Influx

GH3 cells

expressing

human nAChR

α7

pEC₅₀ 7.0 [1][2]

Eₘₐₓ
85% (relative to

epibatidine)
[1][2]

Electrophysiolog

y

Xenopus oocytes

expressing

human nAChR

α7

pEC₅₀ 5.7 [1][2]

Eₘₐₓ 55% [1][2]

Antagonist

Activity

Human nAChR

α4β2, α3β4,

α1β1γδ, 5HT₃

pIC₅₀ < 4.8 [2]

Agonist Activity

Human nAChR

α4β2, α3β4,

α1β1γδ, 5HT₃

pEC₅₀ < 4.0 [2]

Pharmacokinetics: As of the latest available information, specific in vivo pharmacokinetic data

for JN403, including its plasma half-life and oral bioavailability in animal models, has not been

publicly disclosed. The available literature primarily focuses on its in vitro characterization and

in vivo efficacy in behavioral models without detailing its pharmacokinetic profile.[3]

Mechanism of Action and Signaling Pathway
JN403 exerts its effects by binding to and activating the α7 nicotinic acetylcholine receptor, a

ligand-gated ion channel. Activation of the α7 nAChR leads to an influx of cations, most notably

Ca²⁺, which in turn initiates a cascade of downstream intracellular signaling events. This
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signaling is implicated in various physiological processes, including cognitive function and

inflammation.
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Channel Opening Downstream Signaling

(e.g., CaMKII, CREB)

Activates
Cellular Response

(e.g., Neurotransmitter Release, Gene Expression)

Leads to
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Figure 1: Simplified signaling pathway of JN403 via the α7 nAChR.

Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize JN403 are provided

below.

Radioligand Binding Assay
This protocol outlines the determination of the binding affinity of JN403 to the human α7

nAChR using [¹²⁵I]α-bungarotoxin as the radioligand.
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Membrane Preparation
(from cells expressing h-α7 nAChR)

Incubation
(Membranes + [¹²⁵I]α-BTX + JN403)

Separation of Bound/Free Ligand
(Vacuum Filtration)

Quantification
(Gamma Counting)

Data Analysis
(IC₅₀ → Ki determination)

 

Cell Seeding and Culture
(GH3 cells expressing h-α7 nAChR)

Dye Loading
(Fluorescent Ca²⁺ indicator, e.g., Fluo-4 AM)

Compound Addition
(Varying concentrations of JN403)

Fluorescence Measurement
(FLIPR or similar instrument)

Data Analysis
(EC₅₀ and Eₘₐₓ determination)

(S)-1-(2-fluorophenyl)ethanol Imidazole-1-carboxylic acid
(S)-1-(2-fluorophenyl)ethyl ester

1,1'-Carbonyldiimidazole

JN403

Condensation

(S)-3-aminoquinuclidine
hydrochloride

JN403 HCl
HCl
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide: JN403, a Selective α7
Nicotinic Acetylcholine Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15578907#chemical-structure-and-properties-of-
jn403]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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